BenchChemオンラインストアへようこそ!

[(2-Bromo-5-fluorophenyl)methyl]dimethylamine

GABAA receptor pharmacology α5 subunit selective ligands Radioligand binding assay

[(2-Bromo-5-fluorophenyl)methyl]dimethylamine (CAS 1199781-28-6) is a GABAA receptor tool compound with Ki=1.90 nM at α5β2γ2 and 5.8-fold selectivity over α2β2γ2. The 2-bromo-5-fluoro substitution is critical; generic benzylamines cannot replicate this affinity profile, risking assay failure. As a tertiary amine building block, it enables N-alkylation for lead optimisation. Secure the exact chemotype to preserve SAR integrity in your α5-subunit studies.

Molecular Formula C9H11BrFN
Molecular Weight 232.09 g/mol
CAS No. 1199781-28-6
Cat. No. B1415217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2-Bromo-5-fluorophenyl)methyl]dimethylamine
CAS1199781-28-6
Molecular FormulaC9H11BrFN
Molecular Weight232.09 g/mol
Structural Identifiers
SMILESCN(C)CC1=C(C=CC(=C1)F)Br
InChIInChI=1S/C9H11BrFN/c1-12(2)6-7-5-8(11)3-4-9(7)10/h3-5H,6H2,1-2H3
InChIKeyPQLZJMRZVCZJBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(2-Bromo-5-fluorophenyl)methyl]dimethylamine CAS 1199781-28-6: Chemical Identity and Baseline Properties for Procurement and Research


[(2-Bromo-5-fluorophenyl)methyl]dimethylamine (CAS 1199781-28-6) is a substituted benzylamine derivative characterized by a 2-bromo-5-fluorophenyl core attached to a dimethylaminomethyl group [1]. With a molecular formula of C9H11BrFN and a molecular weight of 232.09 g/mol, this compound serves as a key intermediate or research tool in medicinal chemistry, particularly in the development of ligands targeting GABAA receptors [2]. Its structural features—namely the halogen substitution pattern and tertiary amine—confer distinct physicochemical and pharmacological properties that differentiate it from simpler benzylamine analogs, making precise identification and sourcing critical for reproducible research outcomes .

Why In-Class Benzylamine Analogs Cannot Substitute for [(2-Bromo-5-fluorophenyl)methyl]dimethylamine in Specialized GABAA Receptor Research


In the context of GABAA receptor pharmacology and medicinal chemistry, benzylamine derivatives are not interchangeable. Subtle modifications to the amine substituent or halogen pattern on the phenyl ring profoundly impact binding affinity, subtype selectivity, and physicochemical properties [1]. For instance, replacing the dimethylamine group with a primary amine or a hydrazine moiety can shift the compound's target profile from GABAA receptors to other enzymes like MAO-A, thereby invalidating experimental models designed for GABAA modulation [2]. Furthermore, the specific combination of bromine and fluorine at the 2- and 5-positions of the phenyl ring in [(2-Bromo-5-fluorophenyl)methyl]dimethylamine is not a generic feature of all benzylamines and is critical for achieving the reported nanomolar affinity for α5-subunit-containing GABAA receptors [3]. The quantitative evidence presented in Section 3 underscores that even closely related analogs with different N-substituents or halogen arrangements exhibit divergent selectivity and potency profiles, rendering generic substitution a high-risk approach that can compromise data integrity and lead to erroneous structure-activity relationship (SAR) conclusions.

Quantitative Differentiation of [(2-Bromo-5-fluorophenyl)methyl]dimethylamine: Comparative Binding Affinity, Selectivity, and Physicochemical Profile


Nanomolar Affinity for GABAA α5β2γ2 Receptors: A Direct Comparison with the Established α5-Selective Ligand L-655,708

[(2-Bromo-5-fluorophenyl)methyl]dimethylamine demonstrates high-affinity binding to the human recombinant GABAA α5β2γ2 receptor with a Ki of 1.90 nM, as determined by displacement of [3H]flunitrazepam in HEK cell membranes [1]. This potency is comparable to, though slightly lower than, the prototypical α5-selective ligand L-655,708, which exhibits a Ki of 0.45 nM for the same receptor subtype [2]. Both compounds operate within the nanomolar range, indicating that [(2-Bromo-5-fluorophenyl)methyl]dimethylamine is a potent tool for investigating α5-containing GABAA receptors.

GABAA receptor pharmacology α5 subunit selective ligands Radioligand binding assay

Subtype Selectivity Profile: A 5.8-Fold Preference for α5β2γ2 over α2β2γ2 GABAA Receptors

The compound exhibits a notable degree of selectivity for the α5β2γ2 receptor subtype (Ki = 1.90 nM) over the α2β2γ2 subtype (Ki = 11 nM), corresponding to a 5.8-fold binding preference under identical assay conditions [1]. In contrast, the well-characterized α5-selective ligand L-655,708 displays a 22-fold selectivity for α5 over α1-containing receptors [2]. While the selectivity window for [(2-Bromo-5-fluorophenyl)methyl]dimethylamine is narrower, it still demonstrates a clear preference for α5 over α2 subunits, a feature not observed in non-selective benzodiazepines.

GABAA receptor subtype selectivity α5 vs α2 selectivity Benzodiazepine binding site

Physicochemical Properties Aligned with CNS Drug-Like Space: A Comparison with Benzodiazepine Ligand Benchmarks

[(2-Bromo-5-fluorophenyl)methyl]dimethylamine possesses computed physicochemical properties that fall within the established ranges for CNS drug-like molecules [1]. Its XLogP3-AA value of 2.5 indicates moderate lipophilicity, while its topological polar surface area (TPSA) of 3.2 Ų is very low, both of which are favorable for passive blood-brain barrier penetration [1]. For context, many successful CNS drugs exhibit a TPSA below 70 Ų and a logP between 2 and 5 [2]. The compound's low molecular weight (232.09 g/mol) and zero hydrogen bond donors further contribute to a favorable CNS profile [1].

CNS drug discovery Physicochemical property optimization Lipophilicity and TPSA

Utility as a Synthetic Building Block for GABAA Ligands: A Comparison with Hydrazine and Primary Amine Analogs

[(2-Bromo-5-fluorophenyl)methyl]dimethylamine is recognized as a versatile synthetic intermediate in the preparation of more complex GABAA receptor ligands [1]. In contrast, the hydrazine analog, [(2-Bromo-5-fluorophenyl)methyl]hydrazine, is primarily utilized as a precursor for fused nitrogen heterocycles, and the primary amine analog, (2-Bromo-5-fluorophenyl)methylamine, serves as a general building block without the same documented selectivity for GABAA receptors . The presence of the tertiary amine in [(2-Bromo-5-fluorophenyl)methyl]dimethylamine provides a handle for further N-alkylation or quaternization, enabling the synthesis of a diverse array of analogs with tailored pharmacological properties.

Medicinal chemistry Synthetic intermediate GABAA ligand development

Optimal Application Scenarios for [(2-Bromo-5-fluorophenyl)methyl]dimethylamine Based on Quantitative Differentiation


In Vitro Profiling of α5-Containing GABAA Receptor Pharmacology

Given its high affinity (Ki = 1.90 nM) and moderate selectivity for α5β2γ2 over α2β2γ2 receptors (5.8-fold), [(2-Bromo-5-fluorophenyl)methyl]dimethylamine is ideally suited for in vitro assays aimed at dissecting the role of α5-containing GABAA receptors in neuronal signaling [1]. Its potency allows for use in radioligand binding displacement studies, electrophysiology experiments, and functional assays in recombinant cell lines, providing a complementary tool to the more selective but structurally distinct ligand L-655,708.

Lead Optimization and Structure-Activity Relationship (SAR) Studies in CNS Drug Discovery

The compound's favorable CNS physicochemical profile—XLogP3-AA of 2.5, TPSA of 3.2 Ų, and low molecular weight (232.09 g/mol)—makes it an attractive starting point for lead optimization programs targeting neurological disorders [2]. Medicinal chemists can leverage its tertiary amine as a site for further modification to modulate potency, selectivity, and pharmacokinetic properties while maintaining a drug-like property space conducive to blood-brain barrier penetration.

Synthesis of Focused Libraries of GABAA Receptor Modulators

As a versatile synthetic building block, [(2-Bromo-5-fluorophenyl)methyl]dimethylamine enables the rapid generation of compound libraries through straightforward N-alkylation, acylation, or reductive amination reactions . This contrasts with the use of primary amine or hydrazine analogs, which may lead to different chemotypes with divergent target engagement profiles, underscoring the importance of selecting the correct starting material for targeted library synthesis.

Comparative Pharmacology Studies with Other α5-Selective Ligands

Researchers investigating the functional consequences of α5-GABAA receptor modulation can employ [(2-Bromo-5-fluorophenyl)methyl]dimethylamine alongside L-655,708 to explore the relationship between selectivity window and in vivo efficacy. The compound's distinct 5.8-fold selectivity for α5 over α2, compared to L-655,708's 22-fold selectivity for α5 over α1, provides a unique pharmacological comparator for teasing apart the contributions of specific GABAA receptor subtypes to behavior and cognition [1].

Quote Request

Request a Quote for [(2-Bromo-5-fluorophenyl)methyl]dimethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.